molecular formula C13H9ClN2O2 B6597546 4-nitro-N-phenylbenzene-1-carbonimidoyl chloride CAS No. 5466-94-4

4-nitro-N-phenylbenzene-1-carbonimidoyl chloride

Cat. No. B6597546
CAS RN: 5466-94-4
M. Wt: 260.67 g/mol
InChI Key: IRTWGSSFYWLTCS-UHFFFAOYSA-N
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Description

4-Nitro-N-phenylbenzene-1-carbonimidoyl chloride, or 4-NPC, is an organic compound used in various laboratory experiments. It is a colorless, crystalline solid that can be synthesized from 4-nitrobenzaldehyde, ammonia, and carbon tetrachloride. 4-NPC is a versatile reagent that can be used for a variety of purposes, including the synthesis of other compounds, the study of biochemical and physiological effects, and the exploration of new research directions.

Scientific Research Applications

4-NPC has a variety of applications in scientific research. It is used in the synthesis of other compounds, such as 4-nitrobenzaldehyde and 4-nitrobenzoyl chloride. 4-NPC is also used in the synthesis of heterocyclic compounds, such as quinolines, indoles, and pyridines. In addition, 4-NPC is used in the synthesis of biologically active compounds, such as antibiotics, antivirals, and antifungals. Finally, 4-NPC is used in the synthesis of fluorescent probes, which are used to study the structure and function of proteins.

Mechanism of Action

The mechanism of action of 4-NPC is not well understood. It is believed that 4-NPC acts as an electrophile, which means that it can react with nucleophiles such as amines and thiols. 4-NPC can also react with other electrophiles, such as aldehydes, to form a variety of products. In addition, 4-NPC can act as a catalyst for the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-NPC have not been extensively studied. However, it is believed that 4-NPC may have toxic effects on the liver, as it has been shown to cause liver damage in animal studies. In addition, 4-NPC has been shown to have an inhibitory effect on the activity of certain enzymes, such as cholinesterase and acetylcholinesterase. Finally, 4-NPC has been shown to have a weak mutagenic effect in some cell lines.

Advantages and Limitations for Lab Experiments

The use of 4-NPC in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is readily available. In addition, it is a versatile reagent that can be used for a variety of purposes. However, there are also some limitations to its use. 4-NPC is a toxic compound, and it can cause liver damage in animal studies. In addition, it can have a mutagenic effect in some cell lines. Therefore, it is important to use 4-NPC in a well-ventilated area and to take appropriate safety precautions when handling it.

Future Directions

There are several potential future directions for the use of 4-NPC in scientific research. One potential direction is the development of new synthetic methods for the preparation of 4-NPC. Another potential direction is the exploration of new applications for 4-NPC, such as its use in the synthesis of biologically active compounds. Finally, further research into the biochemical and physiological effects of 4-NPC could provide valuable insights into its potential toxicity and mutagenic effects.

Synthesis Methods

The synthesis of 4-NPC involves the reaction of 4-nitrobenzaldehyde with ammonia and carbon tetrachloride in a solvent such as ethanol. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds in two steps. First, the 4-nitrobenzaldehyde is converted to 4-nitrobenzoyl chloride in the presence of the acid. Then, the 4-nitrobenzoyl chloride reacts with the ammonia and carbon tetrachloride to form 4-NPC. The reaction can be monitored using thin-layer chromatography (TLC) and is typically complete within a few hours.

properties

IUPAC Name

4-nitro-N-phenylbenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2/c14-13(15-11-4-2-1-3-5-11)10-6-8-12(9-7-10)16(17)18/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTWGSSFYWLTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C(C2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282885
Record name 4-nitro-n-phenylbenzenecarboximidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-n-phenylbenzenecarboximidoyl chloride

CAS RN

5466-94-4
Record name 4-Nitro-N-phenylbenzenecarboximidoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5466-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC28607
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28607
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-nitro-n-phenylbenzenecarboximidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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